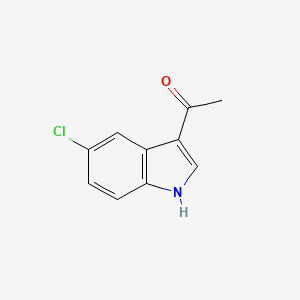

1-(5-chloro-1H-indol-3-yl)ethanone

Vue d'ensemble

Description

1-(5-Chloro-1H-indol-3-yl)ethanone is an organic compound with the molecular formula C10H8ClNO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . Another method includes the reaction of 5-chloroindole with acetyl chloride under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Chloro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into different indoline derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various indole and indoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 1-(5-chloro-1H-indol-3-yl)ethanone serves as a crucial building block for synthesizing more complex indole derivatives. Its chloro-substituted structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chloro group can be replaced with other nucleophiles (e.g., amines).

- Oxidation Reactions : The indole moiety can be oxidized to form oxindole derivatives.

- Reduction Reactions : Reduction can yield indoline derivatives.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Formation of substituted indole derivatives | Amines, thiols |

| Oxidation | Formation of oxindole derivatives | Potassium permanganate |

| Reduction | Formation of indoline derivatives | Lithium aluminum hydride |

Biology

The compound has been studied for its potential biological activities, including:

- Antiviral Properties : Research indicates that it may inhibit viral replication.

- Anticancer Activities : It has shown promise in modulating pathways involved in cancer cell proliferation.

- Antimicrobial Effects : Its structure may confer activity against various microbial strains .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic applications:

- Neurodegenerative Diseases : It has been explored as a potential inhibitor of tau aggregation, which is implicated in disorders such as Alzheimer's disease .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

-

Study on Antiviral Activity :

- Researchers evaluated its efficacy against specific viruses and found significant inhibition rates, suggesting a mechanism involving interference with viral replication pathways.

-

Cancer Research :

- A study demonstrated that derivatives of this compound could inhibit the growth of cancer cells in vitro, leading to further exploration of its potential as a chemotherapeutic agent.

- Neurodegenerative Disorders :

Mécanisme D'action

The mechanism of action of 1-(5-chloro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

1-(1H-indol-3-yl)ethanone: A non-chlorinated analog with similar chemical properties.

5-Bromo-1-(1H-indol-3-yl)ethanone: A brominated derivative with distinct reactivity.

1-(5-Methyl-1H-indol-3-yl)ethanone: A methyl-substituted analog with different biological activities.

Uniqueness: 1-(5-Chloro-1H-indol-3-yl)ethanone is unique due to the presence of the chlorine atom at the 5-position of the indole ring, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interactions with biological targets, making it valuable in various research and industrial applications .

Activité Biologique

1-(5-chloro-1H-indol-3-yl)ethanone, also known as 3-acetyl-5-chloroindole, is a compound derived from indole, a structure commonly found in various natural products and pharmaceuticals. This compound has garnered attention due to its potential biological activities, particularly in antifungal and antimicrobial applications. The following sections will detail the biological activity of this compound based on current research findings.

- Molecular Formula : C10H8ClNO

- Molecular Weight : 193.63 g/mol

- CAS Number : 51843-24-4

Biological Activity Overview

Research indicates that this compound exhibits significant antifungal activity, particularly against various strains of Candida and Aspergillus spp. Studies have demonstrated its effectiveness as a tyrosinase inhibitor, which may contribute to its antimicrobial properties.

Antifungal Activity

A study conducted on derivatives of 1-(1H-indol-3-yl) reported that this compound showed promising antifungal properties. The minimum inhibitory concentration (MIC) values for various strains were determined, revealing that this compound could effectively inhibit the growth of pathogenic fungi.

Table 1: Antifungal Activity of this compound

| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Candida albicans | 0.250 | 0.500 |

| Candida glabrata | 0.125 | 0.250 |

| Candida parapsilosis | 0.125 | 0.250 |

| Aspergillus niger | 0.500 | >1.000 |

The data indicates that C. glabrata and C. parapsilosis were particularly sensitive to the compound, achieving complete inhibition at lower concentrations compared to A. niger, which displayed more resistance .

The antifungal activity of this compound is believed to be linked to its inhibition of the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis in fungi. This inhibition can disrupt fungal growth and survival, making it a potential candidate for developing new antifungal therapies .

Case Studies

Several studies have explored the biological activity of indole derivatives, including this compound:

- Antifungal Efficacy : A research article highlighted the compound's efficacy against clinical isolates of Candida, demonstrating its potential as an alternative treatment for fungal infections resistant to conventional therapies .

- Tyrosinase Inhibition : Another study reported that the compound inhibited tyrosinase activity by approximately 28% at a concentration of 0.250 mg/mL, suggesting its utility in formulations aimed at treating skin fungal infections .

Propriétés

IUPAC Name |

1-(5-chloro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUBXJIHEAWOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376622 | |

| Record name | 1-(5-chloro-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51843-24-4 | |

| Record name | 1-(5-chloro-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(5-chloro-1H-indol-3-yl)ethanone in the synthesis of the novel Mannich bases described in the research paper?

A: this compound serves as a crucial starting material in the multi-step synthesis of the novel Mannich base derivatives. The research paper outlines its reaction with chloroethyl acetate in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) []. This reaction yields an intermediate product which is then treated with 4-hydrazinopyridine, ultimately leading to the formation of 2-(5-chloro-3-(1-(2-pyridin-4-yl)hydrazono)ethyl)-1H-indol-1-yl)acetate. This compound then undergoes a series of further transformations, including Vilsmeier-Haack reaction, reactions with various anilines, hydrazine hydrate, and finally, a Mannich reaction to yield the final Mannich base derivatives [].

Q2: Does the research paper discuss any spectroscopic data to characterize this compound?

A: While the research paper focuses on the synthesis and antimicrobial activity of the final Mannich base derivatives, it doesn't delve into the specific spectroscopic characterization of each intermediate, including this compound []. Further investigation and analysis would be needed to obtain detailed spectroscopic data for this specific compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.